1-(tert-Butylamino)-2-butanol

Description

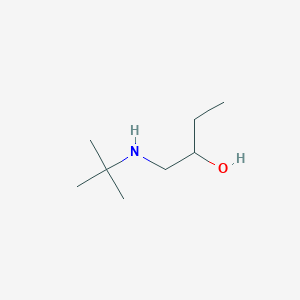

1-(tert-Butylamino)-2-butanol is a secondary amino alcohol characterized by a four-carbon butanol backbone with a hydroxyl (-OH) group at the second carbon and a tert-butylamino group (-NH-C(CH₃)₃) at the first carbon. Its molecular formula is C₈H₁₉NO, with a molecular weight of 145.24 g/mol.

Properties

IUPAC Name |

1-(tert-butylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-5-7(10)6-9-8(2,3)4/h7,9-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPBBWITKFNCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butylamino)-2-butanol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include 2-butanone or 2-butanal.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

1-(tert-Butylamino)-2-butanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-2-butanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and hydroxyl group allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salbutamol (Albuterol)

- Chemical Structure: Salbutamol (C₁₃H₂₁NO₃) features a tert-butylamino group attached to an ethanol backbone, with a 4-hydroxy-3-hydroxymethylphenyl aromatic substituent .

- Therapeutic Use : β₂-adrenergic agonist used for asthma and COPD due to bronchodilatory effects .

- Key Differences: The aromatic ring in salbutamol enhances β₂ receptor selectivity, whereas 1-(tert-Butylamino)-2-butanol lacks this moiety, likely reducing receptor specificity. Salbutamol’s sulfate salt formulation improves solubility and bioavailability compared to the free base form of this compound .

| Property | This compound | Salbutamol (Free Base) |

|---|---|---|

| Molecular Formula | C₈H₁₉NO | C₁₃H₂₁NO₃ |

| Molecular Weight (g/mol) | 145.24 | 239.31 |

| Therapeutic Class | Not established | β₂-Adrenergic agonist |

| Key Substituent | Butanol backbone | Aromatic phenyl group |

Bufetrol

- Chemical Structure: 1-(tert-Butylamino)-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-2-propanol .

- Therapeutic Use : Antiarrhythmic agent targeting cardiac ion channels.

- Key Differences: Bufetrol’s tetrahydrofuran and phenoxy substituents confer cardiac selectivity, unlike this compound’s simpler structure. The propanol backbone in Bufetrol may influence membrane permeability compared to the butanol chain in the target compound .

2-(tert-Butylamino)-1-phenylethanol

- Chemical Structure: C₁₂H₁₉NO, with a phenyl group at the first carbon and tert-butylamino group at the second carbon .

- Physicochemical Properties :

- Key Differences: The phenyl group enhances aromatic interactions in receptor binding, absent in this compound. Higher molecular weight and lipophilicity may prolong its half-life compared to the target compound .

1-(tert-Butylamino)-3-(4-propylphenoxy)propan-2-ol Hydrochloride

- Chemical Structure: C₁₆H₂₈ClNO₂, with a 4-propylphenoxy group .

- Key Differences: The hydrochloride salt improves aqueous solubility, a formulation advantage over the non-salt form of this compound.

Structural and Functional Insights

- Role of the tert-Butylamino Group: Enhances metabolic stability by resisting enzymatic degradation due to steric hindrance . Modulates receptor binding kinetics; for example, removal of the aromatic ring in salbutamol analogs reduces β₂ selectivity .

- Impact of Hydroxyl Position: shows that 1-butanol and 2-butanol exhibit divergent effects on mTOR multimerization, suggesting that hydroxyl placement in this compound may influence its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.